(4-Bromo-2-hydroxyphenyl)(phenyl)methanone
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Overview
Description
(4-Bromo-2-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a phenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-hydroxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with o-bromophenol in the presence of aluminum chloride without solvent at 140°C for 1 hour, yielding a 48% product . Another method includes the Fries rearrangement of o-bromophenyl cyclohexanecarboxylate with aluminum chloride without solvent at 100°C for 1 hour, resulting in a 36% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(4-Bromo-2-hydroxyphenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. The bromine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (5-Bromo-2-hydroxyphenyl)cyclohexylmethanone
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
Uniqueness
(4-Bromo-2-hydroxyphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
6723-04-2 |
---|---|
Molecular Formula |
C13H9BrO2 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(4-bromo-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
CLQYOOMZXFSHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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